N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a phenyl group, and a tetrahydropyridazine ring. Its molecular formula is C19H20N4O3S.
Preparation Methods
The synthesis of N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-(dimethylsulfamoyl)aniline with a suitable ketone to form an intermediate, which is then cyclized to produce the tetrahydropyridazine ring.
Chemical Reactions Analysis
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and tetrahydropyridazine rings.
Scientific Research Applications
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cell proliferation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various downstream effects, such as the suppression of cell proliferation or the modulation of inflammatory pathways .
Comparison with Similar Compounds
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
- N-[3-(dimethylsulfamoyl)phenyl]-2-{[3-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzo thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound features a methoxyethyl group and a benzo thieno pyrimidin ring .
(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid: This compound shares the dimethylsulfamoyl group but differs in its boronic acid functionality.
N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide: This compound has a similar phenyl group but includes a quinazolinylthio moiety.
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-22(2)28(26,27)16-10-6-7-14(13-16)20-19(25)17-11-12-18(24)23(21-17)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
VJFNJPMGAKPKEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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